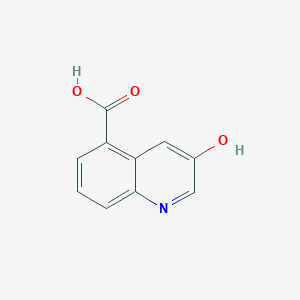

3-Hydroxyquinoline-5-carboxylic acid

説明

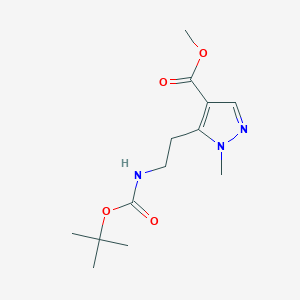

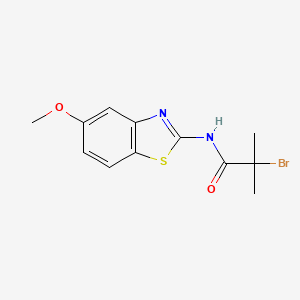

3-Hydroxyquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 3-Hydroxyquinoline-5-carboxylic acid is 1S/C10H7NO3/c12-6-4-8-7 (10 (13)14)2-1-3-9 (8)11-5-6/h1-5,12H, (H,13,14) . The compound crystallizes in an orthorhombic structure with a non-centrosymmetric P2 1 2 1 2 1 space group .The compound should be stored in a dry room at normal temperature . The UV-visible spectral study of a similar compound, 8-hydroxyquinoline 5-chloro-2-hydroxybenzoic acid, showed a cutoff wavelength at 460 nm .

科学的研究の応用

-

Pharmaceutical Research

- 3-Hydroxyquinoline-5-carboxylic acid is a derivative of quinoline, which has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

- The synthesis of quinoline and its analogues has been the subject of many articles, with a wide range of synthesis protocols reported in the literature . These include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

-

Synthesis of Ethynyl Derivatives

- 3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions were obtained for the first time . A synthetic approach to these compounds based on the Sonogashira cross-coupling and the Pfitzinger reaction was developed . The physicochemical properties of the newly synthesized structures were investigated .

-

Inhibition of 2OG Oxygenase Subfamilies

- 5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) via quantitative HTS of a collection of diverse compounds .

-

Synthesis of Bioactive Chalcone Derivatives

-

Antibacterial and Antioxidant Activities

- A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . These compounds were screened for their antibacterial activity against four bacterial strains . Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin . The radical scavenging property of these compounds was evaluated using DPPH radical assay where two compounds showed the strongest activity .

-

Iron-Chelators for Neuroprotection

-

Anticancer Agents

-

Inhibitors of 2OG-Dependent Enzymes

-

Chelators of Metalloproteins

-

Anti-HIV Agents

-

Antifungal Agents

Safety And Hazards

特性

IUPAC Name |

3-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEWWTDUGZSNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinoline-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

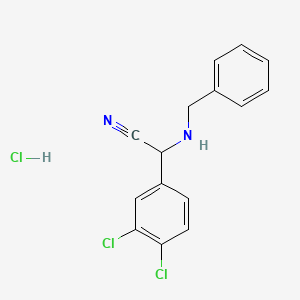

![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)

![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)